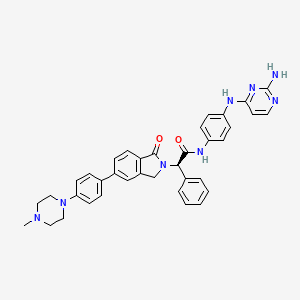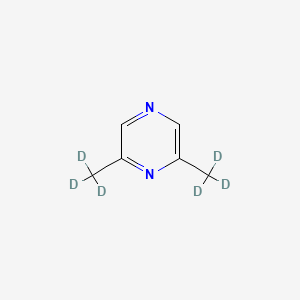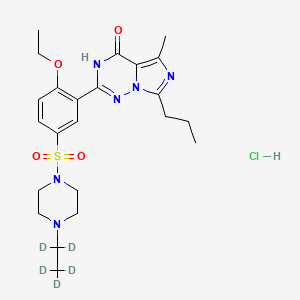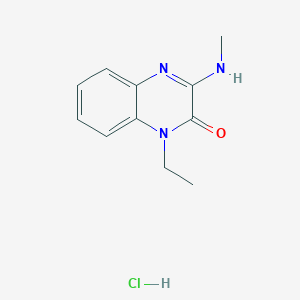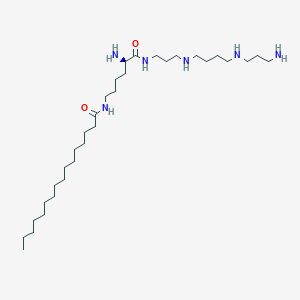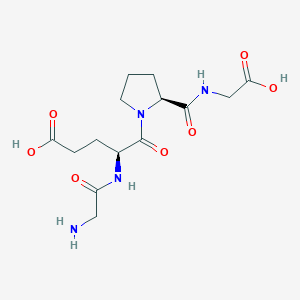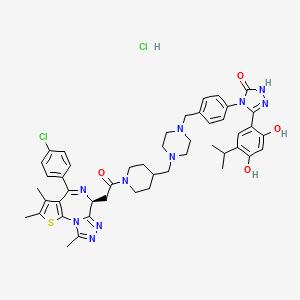
PROTAC BRD4 Degrader-21
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC BRD4 Degrader-21 is a potent degrader of the bromodomain-containing protein 4 (BRD4). This compound has demonstrated significant inhibition of tumor growth in mouse xenograft models, making it a promising candidate for cancer therapy . PROTAC, or Proteolysis Targeting Chimeras, is a novel technology that uses small molecules to degrade target proteins specifically, offering a new approach to drug discovery and therapeutic intervention .
准备方法
The synthesis of PROTAC BRD4 Degrader-21 involves the use of bifunctional small molecules that link a ligand for the target protein (BRD4) to a ligand for an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Ligand Synthesis: The synthesis of the ligand that binds to BRD4.
Linker Attachment: The attachment of a linker molecule to the BRD4 ligand.
E3 Ligase Ligand Synthesis: The synthesis of the ligand that binds to the E3 ubiquitin ligase.
Conjugation: The conjugation of the BRD4 ligand-linker complex to the E3 ligase ligand.
Industrial production methods for this compound are still under development, but they generally involve optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
PROTAC BRD4 Degrader-21 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
PROTAC BRD4 Degrader-21 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study protein degradation and the ubiquitin-proteasome system.
作用机制
PROTAC BRD4 Degrader-21 exerts its effects by recruiting an E3 ubiquitin ligase to the target protein BRD4. This recruitment leads to the ubiquitination of BRD4, marking it for degradation by the proteasome. The molecular targets involved include the bromodomain of BRD4 and the E3 ubiquitin ligase complex . The pathway involves the formation of a ternary complex between the PROTAC, BRD4, and the E3 ligase, leading to the targeted degradation of BRD4 .
相似化合物的比较
PROTAC BRD4 Degrader-21 is unique in its high selectivity and potency for degrading BRD4. Similar compounds include:
ARV-825: Another BRD4 degrader that has shown efficacy in preclinical models.
MZ1: A PROTAC that targets BRD4 and has been used to study the mechanism of action of PROTACs.
BD-7148: A highly potent and selective BRD4 degrader with strong antitumor activity.
Compared to these compounds, this compound offers a unique combination of high selectivity, potency, and potential for therapeutic application .
属性
分子式 |
C47H54Cl2N10O4S |
|---|---|
分子量 |
926.0 g/mol |
IUPAC 名称 |
4-[4-[[4-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperazin-1-yl]methyl]phenyl]-3-(2,4-dihydroxy-5-propan-2-ylphenyl)-1H-1,2,4-triazol-5-one;hydrochloride |
InChI |
InChI=1S/C47H53ClN10O4S.ClH/c1-27(2)36-22-37(40(60)24-39(36)59)44-51-53-47(62)58(44)35-12-6-31(7-13-35)25-54-18-20-55(21-19-54)26-32-14-16-56(17-15-32)41(61)23-38-45-52-50-30(5)57(45)46-42(28(3)29(4)63-46)43(49-38)33-8-10-34(48)11-9-33;/h6-13,22,24,27,32,38,59-60H,14-21,23,25-26H2,1-5H3,(H,53,62);1H/t38-;/m0./s1 |
InChI 键 |
BKCLODCLAKHBOU-KYYDUREMSA-N |
手性 SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)N4CCC(CC4)CN5CCN(CC5)CC6=CC=C(C=C6)N7C(=NNC7=O)C8=CC(=C(C=C8O)O)C(C)C)C9=CC=C(C=C9)Cl)C.Cl |
规范 SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N4CCC(CC4)CN5CCN(CC5)CC6=CC=C(C=C6)N7C(=NNC7=O)C8=CC(=C(C=C8O)O)C(C)C)C9=CC=C(C=C9)Cl)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



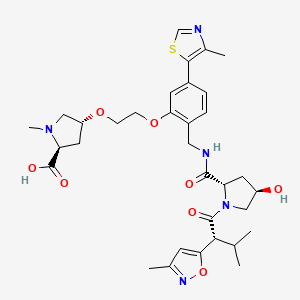
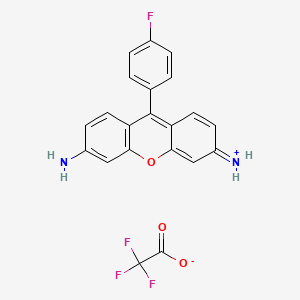
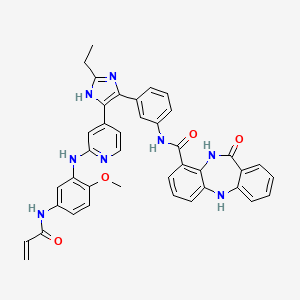

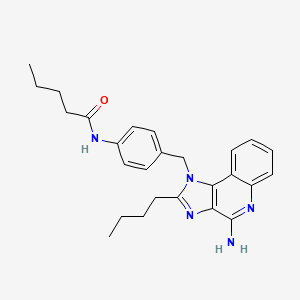
![4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one](/img/structure/B12378541.png)
